molecular formula C8H12N2OS B8428564 2-(2,3-Diamino-phenylsulfanyl)-ethanol

2-(2,3-Diamino-phenylsulfanyl)-ethanol

Cat. No.: B8428564
M. Wt: 184.26 g/mol
InChI Key: USIJGVKQBJSHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Diamino-phenylsulfanyl)-ethanol is an organosulfur compound featuring an ethanol backbone substituted with a 2,3-diaminophenylsulfanyl group. Its structure combines a polar ethanol moiety with a sulfanyl-linked aromatic ring bearing two amino groups.

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

2-(2,3-diaminophenyl)sulfanylethanol

InChI

InChI=1S/C8H12N2OS/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3,11H,4-5,9-10H2

InChI Key

USIJGVKQBJSHLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SCCO)N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between 2-(2,3-Diamino-phenylsulfanyl)-ethanol and related compounds:

Compound Name Key Functional Groups Substituent Positions Notable Features
This compound Ethanol, sulfanyl, 2,3-diaminophenyl 2,3 on phenyl High polarity, potential metal chelation
Tyrosol (2-(4-hydroxyphenyl)ethanol) Ethanol, 4-hydroxyphenyl 4 on phenyl Natural antioxidant, mild tyrosinase inhibition
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol Ethanol, phenoxyethoxy, tetramethylbutyl 4 on phenyl Hydrophobic alkyl chain, industrial surfactant


Key Observations :

  • Aromatic Substituents: The target compound’s 2,3-diamino groups contrast with tyrosol’s 4-hydroxyl group and the tetramethylbutyl-phenoxyethoxy group in the SDS-listed compound. Amino groups enhance nucleophilicity and metal-binding capacity compared to hydroxyl or alkyl chains.
  • Sulfanyl vs. Ether Linkages: The sulfanyl group in the target compound may confer greater redox activity compared to ether-linked analogs like 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol, which is more stable but less reactive .

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